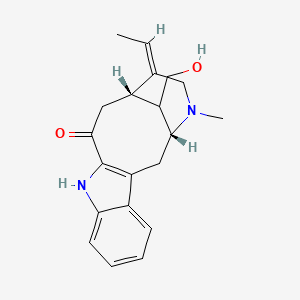

Affinine

説明

特性

CAS番号 |

2134-82-9 |

|---|---|

分子式 |

C20H24N2O2 |

分子量 |

324.4 g/mol |

IUPAC名 |

(1R,14S,15E)-15-ethylidene-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-one |

InChI |

InChI=1S/C20H24N2O2/c1-3-12-10-22(2)18-8-15-13-6-4-5-7-17(13)21-20(15)19(24)9-14(12)16(18)11-23/h3-7,14,16,18,21,23H,8-11H2,1-2H3/b12-3-/t14-,16?,18-/m1/s1 |

InChIキー |

PXFBZOLANLWPMH-SMLHJDAJSA-N |

SMILES |

CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=CC=CC=C34)C |

異性体SMILES |

C/C=C\1/CN([C@@H]2CC3=C(C(=O)C[C@H]1C2CO)NC4=CC=CC=C34)C |

正規SMILES |

CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=CC=CC=C34)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Indole Alkaloid Affinine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activities, and experimental protocols related to the monoterpenoid indole (B1671886) alkaloid, Affinine. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Properties

This compound is a monoterpenoid indole alkaloid belonging to the vobasine (B1212131) alkaloid family. It is naturally found in plants of the Tabernaemontana genus. The chemical structure of this compound is characterized by a complex pentacyclic ring system.

Chemical Structure Diagram:

Caption: 2D chemical structure of this compound.

Chemical Identifiers and Properties

The key chemical identifiers and molecular properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | (2S,6R,14S,E)-5-ethylidene-14-(hydroxymethyl)-3,14-dimethyl-2,3,4,5,6,7-hexahydro-1H-2,6-methanoazecino[5,4-b]indol-8(9H)-one | [1] |

| Chemical Formula | C₂₀H₂₄N₂O₂ | [2] |

| Molecular Weight | 324.424 g/mol | [1] |

| CAS Number | 2134-82-9 | [1] |

| PubChem CID | 5281345 | [2] |

| Melting Point | 265 °C (decomposes) | [1] |

Biological Activities and Mechanism of Action

This compound has been investigated for several biological activities, primarily as a cholinesterase inhibitor and for its antimicrobial properties.

Cholinesterase Inhibition

Limited pharmacological testing has indicated that this compound may be an effective inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, a mechanism that is a key therapeutic strategy for conditions like Alzheimer's disease.

Mechanism of Cholinesterase Inhibition:

Caption: Mechanism of cholinesterase inhibition by this compound.

Antimicrobial and Antibiofilm Activity

Recent studies have explored the antimicrobial properties of this compound. While it may not have strong direct bactericidal activity (MIC > 1000 µg/ml against Staphylococcus aureus and Pseudomonas aeruginosa), it has demonstrated anti-efflux and antibiofilm activity against these microorganisms. This suggests that this compound may act as a resistance modifying agent, potentially enhancing the efficacy of other antibiotics.

Proposed Antimicrobial Mechanism of Action:

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Protocols

This section outlines the general methodologies for the isolation, purification, and biological evaluation of this compound.

General Protocol for Isolation and Purification of this compound

This compound is typically isolated from the root bark or stem bark of plants from the Tabernaemontana genus. The following is a generalized protocol based on methods for alkaloid extraction.

Experimental Workflow for Isolation:

Caption: General workflow for the isolation of this compound.

-

Plant Material Preparation: Dried and powdered root or stem bark of the plant (e.g., Tabernaemontana hystrix or Tabernaemontana crassa) is used as the starting material.

-

Extraction: The powdered plant material is extracted with a solvent such as methanol or ethanol (B145695) at room temperature. This process is often repeated multiple times to ensure complete extraction.

-

Concentration: The solvent from the combined extracts is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids. The extract is typically dissolved in an acidic solution (e.g., 5% HCl) and then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NaOH or NH₄OH to pH 9-10) and extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.

-

Chromatographic Purification: The crude alkaloid fraction is then subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol, with increasing polarity.

-

Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined.

-

Final Purification: The combined fractions may require further purification steps, such as preparative TLC or recrystallization, to obtain pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol for Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound against AChE and BChE can be determined using a 96-well microplate reader based on Ellman's method.

-

Reagent Preparation:

-

Phosphate (B84403) buffer (0.1 M, pH 8.0).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in buffer.

-

Acetylthiocholine iodide (ATCI) solution in deionized water (for AChE).

-

Butyrylthiocholine iodide (BTCI) solution in deionized water (for BChE).

-

AChE or BChE enzyme solution in buffer.

-

This compound solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the this compound solution (or solvent for control).

-

Add the enzyme solution (AChE or BChE) to each well.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate solution (ATCI or BTCI).

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

The IC₅₀ value (the concentration of this compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protocol for Broth Microdilution Assay (Antimicrobial Susceptibility)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

-

Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus or P. aeruginosa) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Serial two-fold dilutions of this compound are prepared in the broth medium in a 96-well microplate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls:

-

Growth Control: Wells with broth and inoculum but no this compound.

-

Sterility Control: Wells with broth only.

-

-

Incubation: The microplate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).

Protocol for Crystal Violet Biofilm Inhibition Assay

This assay quantifies the effect of this compound on bacterial biofilm formation.

-

Biofilm Formation:

-

In a 96-well flat-bottom plate, add bacterial culture and different concentrations of this compound to the wells.

-

Include a control with no this compound.

-

Incubate the plate under static conditions at 37°C for 24-48 hours to allow biofilm formation.

-

-

Washing: After incubation, discard the planktonic culture and gently wash the wells with phosphate-buffered saline (PBS) or sterile water to remove non-adherent cells.

-

Fixation (Optional): Add methanol to each well for 15 minutes to fix the biofilm, then allow the plate to air dry.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Washing: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.

-

Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

-

Data Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the control wells.

Conclusion

This compound is a monoterpenoid indole alkaloid with a complex chemical structure and promising biological activities. Its potential as a cholinesterase inhibitor warrants further investigation, particularly the determination of its specific IC₅₀ values. Furthermore, its ability to inhibit bacterial efflux pumps and biofilm formation suggests its potential application as a resistance-modifying agent in combination with conventional antibiotics. The experimental protocols outlined in this guide provide a framework for the continued research and development of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide to Affinine: Properties, Bioactivity, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Affinine, a monoterpenoid indole (B1671886) alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its known bioactivities with a focus on its anticholinesterase and antioxidant effects, and the associated signaling pathways. Detailed experimental protocols for the evaluation of these activities are also presented to facilitate further research and development.

Chemical and Physical Properties

This compound, with the CAS number 2134-82-9, is a naturally occurring alkaloid isolated from plants of the Tabernaemontana genus.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2134-82-9 | [1] |

| Molecular Formula | C₂₀H₂₄N₂O₂ | [1] |

| Molar Mass | 324.424 g·mol⁻¹ | [1] |

| Melting Point | 265°C (decomposes) | [1] |

| IUPAC Name | (2S,6R,14S,E)-5-ethylidene-14-(hydroxymethyl)-3,14-dimethyl-2,3,4,5,6,7-hexahydro-1H-2,6-methanoazecino[5,4-b]indol-8(9H)-one | [1] |

Pharmacological Properties and Bioactivity

Limited pharmacological testing has indicated that this compound may be an effective inhibitor of both acetylcholinesterase and butyrylcholinesterase.[1] The primary mechanism of action investigated is its ability to inhibit these enzymes, which are critical for the breakdown of the neurotransmitter acetylcholine (B1216132).

Anticholinesterase Activity

Studies on fractions of Tabernaemontana catharinensis extracts containing the closely related compound 16-epi-affinine have demonstrated significant inhibitory activity against acetylcholinesterase. The IC₅₀ values for these fractions were found to be in the range of 7.7 to 8.3 µg/mL.

Antioxidant Activity

The same fractions containing 16-epi-affinine also exhibited antioxidant properties, with IC₅₀ values ranging from 65.59 to 74.69 µg/mL as determined by the DPPH radical scavenging assay.

| Bioactivity | IC₅₀ Value (for fractions containing 16-epi-affinine) |

| Acetylcholinesterase Inhibition | 7.7 - 8.3 µg/mL |

| Antioxidant Activity (DPPH) | 65.59 - 74.69 µg/mL |

Mechanism of Action and Signaling Pathways

The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine subsequently enhances the activation of its receptors, primarily nicotinic and muscarinic acetylcholine receptors, triggering downstream signaling cascades.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of nAChRs, which are ligand-gated ion channels, can lead to the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[1][2] This pathway is known to play a crucial role in cell survival and neuroprotection.

Muscarinic Acetylcholine Receptor (mAChR) Signaling

Muscarinic receptors are G-protein coupled receptors with five subtypes (M1-M5).

-

M1, M3, and M5 receptors couple to Gq proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3][4][5]

-

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3][5]

Experimental Protocols

Determination of Acetylcholinesterase Inhibitory Activity (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity.[6][7][8]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

This compound (or test compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of ATCI in phosphate buffer.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare serial dilutions of this compound in phosphate buffer.

-

-

Assay in 96-Well Plate:

-

To each well, add 140 µL of phosphate buffer (pH 8.0).

-

Add 20 µL of the this compound solution at different concentrations (or solvent for control).

-

Add 20 µL of DTNB solution.

-

Add 10 µL of AChE solution to initiate the reaction, except for the blank wells (add 10 µL of buffer instead).

-

Incubate the plate at 25°C for 15 minutes.

-

Add 10 µL of ATCI solution to all wells.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader every minute for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol is based on the widely used DPPH assay to evaluate the free radical scavenging capacity of a compound.[9][10][11][12]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

This compound (or test compound)

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Prepare a stock solution of this compound in methanol or ethanol.

-

Prepare a stock solution of ascorbic acid in methanol or ethanol.

-

Prepare serial dilutions of this compound and ascorbic acid.

-

-

Assay in 96-Well Plate:

-

To each well, add 100 µL of the DPPH solution.

-

Add 100 µL of the this compound dilutions to the sample wells.

-

Add 100 µL of the ascorbic acid dilutions to the positive control wells.

-

Add 100 µL of the solvent to the control well (for 0% scavenging).

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

The IC₅₀ value is determined by plotting the percentage of scavenging activity against the logarithm of the sample concentration.

-

Conclusion

This compound presents as a promising natural compound with potential therapeutic applications, particularly in the context of neurodegenerative diseases where cholinergic dysfunction and oxidative stress are implicated. Its inhibitory effects on acetylcholinesterase and its antioxidant capacity warrant further investigation. The detailed information on its properties, mechanism of action, and experimental protocols provided in this guide serves as a valuable resource for researchers and drug development professionals to advance the study of this intriguing monoterpenoid indole alkaloid. Future research should focus on obtaining bioactivity data for purified this compound and elucidating its effects in more complex biological systems.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

The Alkaloid Affinine: A Technical Guide to Its Natural Sources, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Affinine is a monoterpenoid indole (B1671886) alkaloid belonging to the vobasine (B1212131) class, predominantly found within the plant genus Tabernaemontana. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its quantitative occurrence in various species. It further outlines established experimental protocols for the extraction, isolation, and characterization of this alkaloid. Additionally, this document presents a putative biosynthetic pathway for this compound and discusses the mitogen-activated protein kinase (MAPK) signaling pathway, a key cellular cascade that can be modulated by indole alkaloids, providing a relevant biological context for future research and drug development endeavors.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the genus Tabernaemontana, a member of the Apocynaceae family. These plants are a rich source of various indole alkaloids. Documented botanical sources of this compound include, but are not limited to, Tabernaemontana affinis (also known as Peschiera affinis), Tabernaemontana crassa, and Tabernaemontana catharinensis. The concentration of this compound can vary depending on the plant species, the specific part of the plant utilized, and geographical location.

Quantitative Analysis of this compound Content

Quantitative data on the yield of this compound from its natural sources is limited in the available scientific literature. However, specific studies provide valuable insights into its concentration within the alkaloidal fraction of the plant material. The following table summarizes the available quantitative data.

| Plant Species | Plant Part | Fraction | Starting Material (mg) | Yield of this compound (mg) | Percentage Yield (%) | Reference |

| Tabernaemontana crassa | Stem Bark | Alkaloidal Fraction | 920 | 80 | 8.70 | [1] |

Note: The percentage yield is calculated based on the weight of the isolated this compound relative to the starting weight of the alkaloidal fraction.

Experimental Protocols

The isolation and purification of this compound from Tabernaemontana species generally follow a multi-step process involving extraction, acid-base partitioning, and chromatographic separation.

General Extraction of Alkaloids from Tabernaemontana Species

A common procedure for obtaining the crude alkaloid extract is as follows:

-

Plant Material Preparation: The desired plant part (e.g., stem bark, leaves, roots) is air-dried and then pulverized into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) or ethanol. This can be performed using methods such as maceration, percolation, or Soxhlet extraction.[2]

-

Concentration: The resulting solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning for Alkaloid Fractionation

To separate the alkaloids from other plant constituents, an acid-base extraction is employed:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid or acetic acid), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

-

This acidic solution is then washed with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and acidic compounds.

-

The acidic aqueous layer containing the protonated alkaloids is then basified by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basified aqueous solution is then repeatedly extracted with a chlorinated solvent, such as dichloromethane (B109758) or chloroform, to transfer the alkaloid bases into the organic phase.

-

The combined organic extracts are washed with distilled water, dried over an anhydrous salt (e.g., sodium sulfate), and evaporated to dryness to yield the crude alkaloidal fraction.

Isolation and Purification of this compound

The crude alkaloidal fraction, which is a complex mixture of different alkaloids, is further purified to isolate this compound using chromatographic techniques:

-

Column Chromatography: The crude alkaloidal fraction is subjected to column chromatography over a stationary phase like silica (B1680970) gel or alumina.[2]

-

Elution: A gradient elution system is typically used, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).

-

Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by Thin-Layer Chromatography (TLC) to monitor the separation. Fractions containing compounds with similar TLC profiles are pooled.

-

Final Purification: Fractions enriched with this compound may require further purification steps, such as preparative TLC or crystallization, to obtain the pure compound.

Characterization of this compound

The structure and purity of the isolated this compound are confirmed using various spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.

Biosynthesis and Biological Context

Putative Biosynthetic Pathway of this compound

This compound is a vobasine-type monoterpenoid indole alkaloid. Its biosynthesis originates from the primary metabolite, the amino acid tryptophan. The general pathway involves the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin (B1681713) (a monoterpenoid) to form strictosidine, the universal precursor for this class of alkaloids. While the exact enzymatic steps leading to this compound have not been fully elucidated, a putative pathway can be proposed based on the biosynthesis of related vobasine alkaloids. Key steps likely involve a series of enzymatic modifications including hydroxylations, rearrangements, and N-methylation.

Caption: Putative biosynthetic pathway of this compound from tryptophan.

Relevant Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Cascade

Indole alkaloids, as a class, have been shown to interact with and modulate various cellular signaling pathways. One of the most critical and well-studied is the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade is a central signaling pathway that regulates a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and stress responses. The pathway consists of a series of protein kinases that phosphorylate and activate one another.

While the specific effects of this compound on the MAPK pathway have not been extensively studied, understanding this pathway provides a crucial biological context for investigating the pharmacological potential of this and other indole alkaloids. Dysregulation of the MAPK pathway is implicated in numerous diseases, including cancer and inflammatory disorders, making it a key target for drug development.

Caption: Simplified overview of the MAPK signaling pathway.

Conclusion

This compound represents a promising monoterpenoid indole alkaloid with potential for further scientific investigation. Its reliable natural sources within the Tabernaemontana genus, coupled with established protocols for its isolation, provide a solid foundation for future research. Elucidating the specific biological activities of this compound, particularly in the context of well-defined cellular signaling pathways like the MAPK cascade, will be crucial for unlocking its potential in drug discovery and development. This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing natural product.

References

Biosynthesis pathway of vobasine alkaloids

An In-depth Technical Guide on the Biosynthesis of Vobasine (B1212131) Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vobasine alkaloids represent a significant subgroup of the vast and structurally complex family of monoterpenoid indole (B1671886) alkaloids (MIAs). These natural products, predominantly found in plants of the Apocynaceae family such as Tabernaemontana and Catharanthus species, exhibit a range of interesting biological activities. Vobasine itself serves as a crucial precursor for the synthesis of potent anticancer bisindole alkaloids like (3'R)-hydroxytabernaelegantine C.[1] A thorough understanding of the vobasine biosynthetic pathway is therefore of paramount importance for the metabolic engineering of these high-value compounds and the development of novel therapeutic agents. This technical guide provides a detailed overview of the core biosynthetic pathway leading to vobasine, including the key enzymes, intermediates, and regulatory aspects. It also furnishes detailed experimental protocols for the study of this pathway and presents all quantitative data in a clear, tabular format.

The Biosynthesis Pathway of Vobasine Alkaloids

The biosynthesis of vobasine alkaloids is a multi-step enzymatic process that begins with the convergence of the terpenoid and indole pathways to form the universal MIA precursor, strictosidine (B192452). From this central intermediate, a series of enzymatic transformations leads to the formation of the key branchpoint intermediate, geissoschizine, which is then channeled towards the sarpagan-type alkaloids, including vobasine.

The key steps in the vobasine alkaloid biosynthesis pathway are:

-

Formation of Strictosidine: The pathway initiates with the Pictet-Spengler condensation of tryptamine (B22526) (derived from the shikimate pathway) and secologanin (B1681713) (derived from the methylerythritol phosphate (B84403) pathway). This reaction is catalyzed by strictosidine synthase (STR) to stereoselectively form 3α(S)-strictosidine.[2][3]

-

Deglycosylation of Strictosidine: The glucose moiety of strictosidine is removed by strictosidine β-glucosidase (SGD) , yielding a highly reactive aglycone.[4][5]

-

Formation of Geissoschizine: The unstable aglycone is then reduced by the NADPH-dependent enzyme geissoschizine synthase (GS) , a medium-chain alcohol dehydrogenase, to form the pivotal intermediate, 19E-geissoschizine.[4][5][6] Geissoschizine stands at a crucial branchpoint in MIA biosynthesis, serving as the precursor for various alkaloid scaffolds.[5][7]

-

Formation of the Sarpagan Skeleton: Geissoschizine is cyclized by a cytochrome P450 enzyme, sarpagan bridge enzyme (SBE) , which catalyzes the formation of a C5-C16 bond to produce polyneuridine (B1254981) aldehyde, the first committed intermediate of the sarpagan-type alkaloids.[7][8]

-

Conversion to 16-epi-Vellosimine: The ester group of polyneuridine aldehyde is hydrolyzed by polyneuridine aldehyde esterase (PNAE) , which leads to the formation of the labile alkaloid 16-epivellosimine.[3][9] This compound is a key branch point leading to both sarpagan and ajmalan (B1240692) type alkaloids.[9]

-

Formation of Perivine (B192073): While the exact enzymatic steps from 16-epi-vellosimine to perivine are not fully elucidated, it is understood that perivine is a downstream product. Perivine is a sarpagan-type alkaloid that serves as the immediate precursor to vobasine.

-

N-methylation to Vobasine: The final step in the biosynthesis of vobasine is the Nβ-methylation of perivine. This reaction is catalyzed by perivine Nβ-methyltransferase (PeNMT) , a γ-tocopherol C-methyltransferase-like enzyme, which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the non-indole nitrogen of perivine to yield vobasine.[10]

Quantitative Data

The following tables summarize the available quantitative data for key enzymes involved in and related to the vobasine alkaloid biosynthetic pathway.

Table 1: Kinetic Parameters of Strictosidine Synthase

| Enzyme Source | Substrate | Apparent K_m_ | Reference |

| Catharanthus roseus | Tryptamine | 2.3 mM | [11] |

| Catharanthus roseus | Secologanin | 3.4 mM | [11] |

Table 2: Kinetic Parameters of Vinorine Synthase (A related MIA pathway enzyme)

| Enzyme Source | Substrate | K_m_ | Reference |

| Rauvolfia serpentina | Gardneral | 7.5 µM | [8] |

| Rauvolfia serpentina | Acetyl-CoA | 57 µM | [8] |

Table 3: Kinetic Parameters of Geissoschizine-Modifying Enzymes

| Enzyme | Substrate | K_m_ (µM) | V_max_ (pmol·s⁻¹·mg⁻¹) | Reference |

| AsRHS (A. scholaris) | Geissoschizine | 10.8 ± 1.2 | 1.1 ± 0.03 | [11] |

| AsGO (A. scholaris) | Geissoschizine | 11.2 ± 1.9 | 2.0 ± 0.1 | [11] |

Note: AsRHS (Rhazimal Synthase) and AsGO (Geissoschizine Oxidase) are enzymes from Alstonia scholaris that, like SBE, utilize geissoschizine as a substrate to produce different alkaloid scaffolds. Their kinetic data is presented here as a reference for the enzymatic conversion of this key intermediate.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the vobasine alkaloid biosynthesis pathway.

Protocol 1: Assay for Strictosidine Synthase Activity (HPLC-based)

This protocol is adapted from established methods for measuring STR activity.[2]

1. Enzyme Extraction: a. Homogenize plant tissue (e.g., C. roseus cell suspension cultures) in a suitable extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 10 mM EDTA, 5 mM DTT, and 10% (w/v) polyvinylpolypyrrolidone). b. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. c. The resulting supernatant is the crude enzyme extract.

2. Reaction Mixture: a. Prepare a final reaction volume of 100 µL containing:

- 50 µL of crude enzyme extract

- 10 µL of 10 mM tryptamine hydrochloride

- 10 µL of 10 mM secologanin

- 30 µL of 100 mM potassium phosphate buffer (pH 6.8)

3. Incubation: a. Incubate the reaction mixture at 30°C for 1 hour. b. Stop the reaction by adding 100 µL of methanol (B129727).

4. HPLC Analysis: a. Centrifuge the stopped reaction mixture to pellet any precipitate. b. Analyze the supernatant by reverse-phase HPLC. c. Column: C18 column (e.g., 4.6 x 250 mm, 5 µm). d. Mobile Phase: A gradient of solvent A (0.1% trifluoroacetic acid in water) and solvent B (acetonitrile). e. Detection: Monitor at 280 nm. f. Quantification: Calculate the amount of strictosidine formed by comparing the peak area to a standard curve of authentic strictosidine. The decrease in the tryptamine peak can also be monitored.

Protocol 2: Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus

This protocol is based on the use of the Tobacco Rattle Virus (TRV)-based pTRV vector system to study gene function in planta.[3][8][9][12]

1. Vector Construction: a. Amplify a 200-400 bp fragment of the target gene (e.g., SBE or PeNMT) from C. roseus cDNA. b. Clone the fragment into the pTRV2 vector. c. A fragment of the phytoene (B131915) desaturase (PDS) gene can be co-inserted to serve as a visual marker for silencing (photobleaching).[8]

2. Agrobacterium Transformation: a. Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the pTRV1 and the pTRV2-target gene constructs separately.

3. Plant Infiltration: a. Grow C. roseus seedlings for approximately 4 weeks. b. Inoculate separate cultures of Agrobacterium containing pTRV1 and pTRV2-target gene. c. Resuspend the bacterial cells in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone). d. Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio. e. Infiltrate the underside of the leaves of the C. roseus seedlings using a needleless syringe.

4. Analysis: a. Grow the plants for 4-5 weeks post-infiltration. b. Observe the photobleaching phenotype in leaves to confirm successful silencing.[8] c. Harvest tissues from silenced and control (empty vector) plants. d. Extract total RNA for qRT-PCR analysis to confirm the downregulation of the target gene transcript. e. Extract alkaloids for LC-MS/MS analysis to determine the effect of gene silencing on the vobasine and precursor alkaloid content.

Protocol 3: LC-MS/MS Analysis of Vobasine Alkaloids

This is a representative protocol for the quantification of vobasine and related alkaloids.

1. Alkaloid Extraction: a. Freeze-dry and grind plant tissue to a fine powder. b. Extract the powder with methanol (containing an internal standard, e.g., ajmaline) by sonication.[8] c. Centrifuge to pellet cell debris and collect the supernatant. d. Filter the supernatant through a 0.22 µm filter.

2. LC-MS/MS Conditions: a. LC System: A high-performance liquid chromatography system. b. Column: A reverse-phase C18 or a pentafluorophenyl (PFP) column.[11] c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient: A linear gradient from low to high percentage of mobile phase B. f. MS System: A triple quadrupole mass spectrometer. g. Ionization Mode: Positive electrospray ionization (ESI+). h. Detection Mode: Multiple Reaction Monitoring (MRM).

- Vobasine Transition: Monitor the transition from the protonated molecule [M+H]⁺ (m/z 353.2) to a characteristic fragment ion.

- Perivine Transition: Monitor the transition from the protonated molecule [M+H]⁺ (m/z 339.2) to a characteristic fragment ion. i. Quantification: Generate standard curves for each analyte and quantify based on the peak area relative to the internal standard.

Mandatory Visualizations

Diagram 1: Biosynthesis Pathway of Vobasine Alkaloids

Caption: The core biosynthetic pathway of vobasine alkaloids.

Diagram 2: Experimental Workflow for Virus-Induced Gene Silencing (VIGS)

Caption: Workflow for VIGS to study gene function in vobasine biosynthesis.

Diagram 3: Transcriptional Regulation of the Early MIA Pathway

Caption: Transcriptional regulation of early MIA biosynthesis genes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The gene encoding polyneuridine aldehyde esterase of monoterpenoid indole alkaloid biosynthesis in plants is an ortholog of the alpha/betahydrolase super family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. unb.ca [unb.ca]

- 5. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 7. Discovery of sarpagan bridge enzyme-mediated pericyclivine biosynthesis [unbscholar.lib.unb.ca]

- 8. Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of polyneuridine aldehyde esterase, a key enzyme in the biosynthesis of sarpagine/ajmaline type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode [scirp.org]

- 12. Untitled Document [ucl.ac.uk]

The Discovery and Historical Background of Affinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Affinine is a monoterpenoid indole (B1671886) alkaloid belonging to the vobasine (B1212131) family, first reported in 1963. Isolated from the plant genus Tabernaemontana, its discovery was a part of broader chemotaxonomic studies on alkaloids. This technical guide provides an in-depth overview of the discovery, historical background, and key experimental data related to this compound. It includes a summary of its physicochemical properties, the methodologies for its isolation and characterization, and details of its evaluation as a cholinesterase inhibitor. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The study of alkaloids has been a cornerstone of natural product chemistry, yielding numerous compounds with significant pharmacological activities. Among these, the monoterpenoid indole alkaloids represent a large and structurally diverse class. This compound, a member of this class, was first isolated in the mid-20th century. This guide will detail the historical context of its discovery and the scientific investigations into its properties.

Discovery and Historical Background

This compound was first discovered in 1963 by Jerry A. Weisbach and his colleagues.[1] The discovery was a result of their chemotaxonomic investigation into the alkaloidal constituents of Peschiera affinis, a plant species belonging to the Apocynaceae family.[1] The genus Peschiera is now considered a synonym of Tabernaemontana. The work was part of a broader effort to understand the chemical relationships between plant species through their secondary metabolites.

The initial isolation and characterization of this compound were reported in the paper "Problems in chemotaxonomy I. Alkaloids of Peschiera affinis," published in the Journal of Pharmaceutical Sciences.[1] This foundational study laid the groundwork for future research on this compound and other related alkaloids from the Tabernaemontana genus.

Physicochemical Properties

This compound is characterized by a complex heterocyclic structure typical of monoterpenoid indole alkaloids. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S,6R,14S,E)-5-ethylidene-14-(hydroxymethyl)-3,14-dimethyl-2,3,4,5,6,7-hexahydro-1H-2,6-methanoazecino[5,4-b]indol-8(9H)-one | [1] |

| Molecular Formula | C₂₀H₂₄N₂O₂ | [1] |

| Molar Mass | 324.42 g/mol | [1] |

| Melting Point | 265 °C (decomposes) | [1] |

| Class | Monoterpenoid Indole Alkaloid (Vobasine Family) | [1] |

Experimental Protocols

Isolation of this compound

Detailed Steps:

-

Extraction: The dried and powdered plant material (e.g., stem bark, roots, or leaves) is macerated with a polar solvent such as methanol or ethanol (B145695) at room temperature for an extended period. This process is often repeated multiple times to ensure complete extraction of the alkaloids.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid) and then washed with a nonpolar solvent (e.g., hexane) to remove fats and other neutral compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonium (B1175870) hydroxide) to a pH of around 9-10. The deprotonated alkaloids are then extracted into an organic solvent such as dichloromethane (B109758) or chloroform.

-

Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel or alumina. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Crystallization: Fractions containing this compound are combined, and the solvent is evaporated. The resulting solid is then purified by recrystallization from a suitable solvent or solvent mixture to yield pure crystalline this compound.

Structure Elucidation

The structure of this compound was originally determined using classical methods of the time, likely involving chemical degradation and spectroscopic techniques such as UV and IR spectroscopy. Modern structure elucidation relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Spectroscopic Data for this compound:

-

¹H NMR: Provides information about the number and chemical environment of hydrogen atoms in the molecule.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms in the molecule.

-

Mass Spectrometry (e.g., ESI-MS, HRMS): Determines the molecular weight and elemental composition of the molecule.

Cholinesterase Inhibition Assay

Limited pharmacological testing has suggested that this compound may act as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] The most common method to determine the inhibitory activity of a compound against these enzymes is the spectrophotometric method developed by Ellman.

Detailed Protocol (Generalized):

-

Reagent Preparation:

-

Phosphate (B84403) buffer (0.1 M, pH 8.0).

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in buffer.

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution in water.

-

AChE (from electric eel) or BChE (from equine serum) solution in buffer.

-

This compound stock solution in a suitable solvent (e.g., DMSO), with subsequent serial dilutions.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add phosphate buffer, DTNB solution, and the enzyme solution.

-

Add a specific concentration of the this compound solution (or solvent for the control).

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution (ATCI or BTCI).

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

The rate of the reaction is determined from the slope of the absorbance versus time plot.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the control (no inhibitor).

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Quantitative Data on Cholinesterase Inhibition:

Specific IC₅₀ values for this compound against acetylcholinesterase and butyrylcholinesterase are not widely reported in publicly accessible literature, indicating that its pharmacological evaluation may have been limited.

Conclusion

This compound is a monoterpenoid indole alkaloid with a well-defined chemical structure, first isolated in 1963 from Peschiera affinis. Its discovery was a notable contribution to the field of chemotaxonomy. While early reports suggested potential activity as a cholinesterase inhibitor, there is a lack of extensive pharmacological data in the public domain. This technical guide provides a consolidated overview of the historical background and key experimental methodologies related to this compound, serving as a foundational resource for further research into this and other related natural products. Further investigation is warranted to fully elucidate the pharmacological potential of this compound and its derivatives.

References

The Pharmacological Potential of Tabernaemontana Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The genus Tabernaemontana, belonging to the Apocynaceae family, is a rich source of structurally diverse monoterpene indole (B1671886) alkaloids.[1][2] For centuries, various species of this genus have been utilized in traditional medicine across tropical and subtropical regions for treating a wide range of ailments, including tumors, inflammation, and infections.[1][2] Modern phytochemical investigations have led to the isolation of numerous alkaloids, many of which exhibit significant biological activities. This guide provides a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of Tabernaemontana alkaloids, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Indole alkaloids from Tabernaemontana species have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines, including multidrug-resistant phenotypes.[1] The mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[3]

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of selected Tabernaemontana alkaloids against different human cancer cell lines.

| Alkaloid | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| Voacamine (B1217101) | MCF-7 (Breast) | MTT | 0.99 | [4] |

| 4T1 (Mouse Breast) | MTT | 1.48 | [4] | |

| Conophylline | HL-60 (Leukemia) | MTT | 0.17 | |

| SMMC-7721 (Hepatoma) | MTT | 0.35 | ||

| A-549 (Lung) | MTT | 0.21 | ||

| MCF-7 (Breast) | MTT | 1.02 | ||

| SW480 (Colon) | MTT | 1.49 | ||

| Apparicine | Y79 (Retinoblastoma) | MTT | 26.88 µg/ml | [5][6] |

| Coronaridine | HL-60 (Leukemia) | Not Specified | 8.4 | |

| A549 (Lung) | Not Specified | 10.2 | ||

| Voacangine | HeLa (Cervical) | Not Specified | 12.5 |

Experimental Protocols for Anticancer Activity Assessment

This colorimetric assay is a standard method for assessing cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of the Tabernaemontana alkaloid for 72 hours.

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

The SRB assay is another widely used method for determining cytotoxicity based on the measurement of cellular protein content.

Procedure:

-

Cell Plating and Treatment: Plate and treat cells with the test compounds in a 96-well plate as described for the MTT assay, followed by a 72-96 hour incubation.

-

Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.

-

Washing: Wash the plates four times with tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Vigorously rinse the plates four times with 1% acetic acid to remove unbound dye and then air dry completely.

-

Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 540 nm.

Signaling Pathways in Anticancer Activity

Several Tabernaemontana alkaloids exert their anticancer effects by modulating critical signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

Molecular docking studies and in vitro experiments have shown that alkaloids such as 5-oxocoronaridine and voacamine can inhibit key proteins in the PI3K/Akt/mTOR cascade.[4][7][8][9] This inhibition disrupts downstream signaling, leading to decreased cell proliferation and induction of apoptosis. Voacamine has been shown to directly target PI3K, suppressing the pathway and triggering both autophagy and apoptosis in acute myeloid leukemia cells.[9] In breast cancer cells, voacamine activates the mitochondrial-associated apoptosis pathway while inhibiting PI3K/Akt/mTOR signaling.[4]

Voacamine has been shown to interfere with the function of P-glycoprotein (P-gp), a transmembrane pump responsible for the efflux of cytotoxic drugs from cancer cells, a major mechanism of multidrug resistance. By acting as a competitive antagonist, voacamine enhances the intracellular concentration and efficacy of chemotherapeutic agents like doxorubicin.

Antimicrobial Activity

Alkaloids from various Tabernaemontana species exhibit a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected Tabernaemontana extracts and alkaloids against various microorganisms.

| Extract/Alkaloid | Microorganism | Assay | MIC | Reference |

| T. catharinensis ethanol extract | Trichophyton rubrum (wild) | Broth Microdilution | 2.5 mg/mL | |

| Trichophyton rubrum (mutant) | Broth Microdilution | 1.25 mg/mL | ||

| T. catharinensis EB2 fraction | Staphylococcus aureus | Broth Microdilution | <0.02 - 0.04 mg/mL | |

| Escherichia coli | Broth Microdilution | <0.02 - 0.04 mg/mL | ||

| Pseudomonas aeruginosa | Broth Microdilution | <0.02 - 0.04 mg/mL | ||

| 12-methoxy-4-methylvoachalotine (MMV) | S. aureus (ATCC) | Broth Microdilution | 0.16 mg/mL | |

| E. coli (ATCC) | Broth Microdilution | 0.16 mg/mL | ||

| Resistant clinical isolates | Broth Microdilution | 0.08 - 0.31 mg/mL | ||

| 5-oxocoronaridine | Klebsiella pneumoniae | Not Specified | 50 µg/ml | |

| Coronaridine | Penicillium chrysogenum | Not Specified | 60 µg/ml |

Experimental Protocols for Antimicrobial Activity Assessment

This method is used to qualitatively assess the antimicrobial activity of plant extracts.

Procedure:

-

Media Preparation and Inoculation: Prepare Mueller-Hinton agar (B569324) plates. Spread a standardized inoculum of the test microorganism evenly over the agar surface.

-

Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Sample Addition: Add a defined volume (e.g., 100 µL) of the plant extract or isolated alkaloid at a known concentration into each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

This method is used to quantitatively determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

-

Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no test compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Analgesic Activity

Extracts and isolated alkaloids from Tabernaemontana species have shown significant anti-inflammatory and analgesic properties in various in vivo models.

Quantitative Data on Anti-inflammatory and Analgesic Activity

| Extract/Alkaloid | Model | Dose | Effect | Reference |

| T. divaricata ethanolic flower extract | Carrageenan-induced paw edema (mice) | 100 mg/kg | Significant anti-inflammatory activity | [4] |

| T. catharinensis ethanol extract | Acetic acid-induced writhing (mice) | 75 mg/kg | 77.70% inhibition | [10] |

| 150 mg/kg | 88.98% inhibition | [10] | ||

| Carrageenan-induced paw edema (rats) | 150 mg/kg | 56.42% reduction in edema | [10] | |

| T. catharinensis crude extract (topical) | Cinnamaldehyde-induced ear edema (mice) | 10 µ g/ear | 100% inhibition | [11] |

| Arachidonic acid-induced ear edema (mice) | 10 µ g/ear | 100% inhibition | [11] | |

| Croton oil-induced ear edema (mice) | 10 µ g/ear | 100% inhibition | [11] |

Experimental Protocols for Anti-inflammatory and Analgesic Activity Assessment

This is a widely used model for evaluating acute inflammation.

Procedure:

-

Animal Grouping and Administration: Group animals and administer the test compound or vehicle intraperitoneally or orally.

-

Induction of Edema: After a specific period (e.g., 30 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle control group.

This model assesses both neurogenic and inflammatory pain.

Procedure:

-

Acclimatization: Place mice in an observation chamber for acclimatization.

-

Compound Administration: Administer the test compound or vehicle.

-

Formalin Injection: After a predetermined time, inject 20 µL of 1% or 5% formalin solution into the dorsal surface of a hind paw.

-

Observation: Observe the animal's behavior and record the total time spent licking the injected paw during two distinct phases: the early phase (0-5 minutes after injection) and the late phase (20-30 minutes after injection).

-

Data Analysis: Compare the licking time in the treated groups with the control group for both phases.

Signaling Pathway in Analgesic Activity: The Case of Conolidine (B15126589)

Conolidine , an indole alkaloid from T. divaricata, exhibits analgesic properties through a novel mechanism that does not involve direct binding to classical opioid receptors. Instead, conolidine targets the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[12][13][14] ACKR3 acts as a scavenger receptor for endogenous opioid peptides (e.g., enkephalins). By binding to and modulating ACKR3, conolidine prevents the sequestration of these endogenous opioids, thereby increasing their availability to bind to classical opioid receptors and produce an analgesic effect.[12][13][14]

Neuroprotective Activity

Several Tabernaemontana alkaloids have demonstrated neuroprotective effects, including acetylcholinesterase (AChE) inhibition, which is a key therapeutic strategy for Alzheimer's disease.

Quantitative Data on Neuroprotective Activity

| Extract/Alkaloid | Activity | Assay | Result | Reference |

| T. divaricata methanolic extract | AChE Inhibition | In vivo (rats) | ~90% inhibition at 0.1 mg/mL | [2] |

| Tabercrassine A, B, C | Aβ42 production reduction | Cellular Assay | - | [15] |

| Phospho-tau (Thr217) inhibition | Cellular Assay | - | [15] |

Experimental Protocols for Neuroprotective Activity Assessment

This colorimetric assay measures the activity of AChE.

Principle: AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Procedure:

-

Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the test compound solution.

-

Assay in 96-well Plate:

-

Blank: Buffer, DTNB, and ATCI.

-

Control (100% activity): Buffer, AChE solution, DTNB, and solvent for the test compound.

-

Test Sample: Buffer, AChE solution, DTNB, and test compound solution.

-

-

Pre-incubation: Mix the components (except ATCI) and incubate for 10 minutes at 25°C.

-

Reaction Initiation: Add ATCI to all wells to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes).

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition caused by the test compound.

The human neuroblastoma SH-SY5Y cell line is a common in vitro model for studying neurodegenerative diseases.

Procedure:

-

Cell Culture and Seeding: Culture SH-SY5Y cells and seed them in 96-well plates.

-

Pre-treatment: Pre-treat the cells with various concentrations of the Tabernaemontana alkaloid for a specified time (e.g., 2-24 hours).

-

Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or β-amyloid peptide (Aβ) and incubate for 24 hours.

-

Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.

-

Data Analysis: Calculate the percentage of cell viability and assess the protective effect of the alkaloid against the neurotoxin-induced cell death.

Signaling Pathways in Neuroprotection

The neuroprotective mechanisms of Tabernaemontana alkaloids are multifaceted. For instance, alkaloids from T. crassa have been shown to reduce the production of Aβ42 and inhibit the phosphorylation of tau protein at threonine 217, a biomarker for Alzheimer's disease.[15] This suggests an interaction with pathways involving β-site amyloid precursor protein cleaving enzyme 1 (BACE1), nicastrin (NCSTN), glycogen (B147801) synthase kinase 3 beta (GSK3β), and cyclin-dependent kinase 5 (CDK5).

Conclusion

The alkaloids isolated from Tabernaemontana species represent a promising source of lead compounds for the development of new therapeutics. Their diverse biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, are supported by a growing body of scientific evidence. The mechanisms of action, which involve the modulation of key signaling pathways such as PI3K/Akt/mTOR and interaction with novel targets like ACKR3, offer exciting opportunities for drug discovery. Further research, including preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of these natural products. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore the pharmacological properties of Tabernaemontana alkaloids.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Activation of mitochondrial-associated apoptosis signaling pathway and inhibition of PI3K/Akt/mTOR signaling pathway by voacamine suppress breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jabonline.in [jabonline.in]

- 7. Molecular Human Targets of Bioactive Alkaloid-Type Compounds from Tabernaemontana cymose Jacq - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Voacamine initiates the PI3K/mTOR/Beclin1 pathway to induce autophagy and potentiate apoptosis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae) [ouci.dntb.gov.ua]

- 11. worthe-it.co.za [worthe-it.co.za]

- 12. The natural analgesic conolidine targets the newly identified opioid scavenger ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scite.ai [scite.ai]

- 15. New Monoterpenoid Indole Alkaloids from Tabernaemontana crassa Inhibit β-Amyloid42 Production and Phospho-Tau (Thr217) - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Affinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The name "affinine" can refer to two distinct natural products with different chemical structures and pharmacological activities, leading to potential confusion in the scientific literature. This technical guide aims to delineate the therapeutic potential of both the indole (B1671886) alkaloid this compound, primarily found in plants of the Tabernaemontana genus, and the alkamide affinin (spelled with a single 'f'), a key bioactive constituent of Heliopsis longipes. This document provides a comprehensive overview of their known molecular targets, supported by available quantitative data and detailed experimental protocols to facilitate further research and drug development efforts.

This compound: The Indole Alkaloid - A Cholinesterase Inhibitor

This compound, a monoterpenoid indole alkaloid, has been identified as a potential therapeutic agent for neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease, due to its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Therapeutic Targets and Mechanism of Action

The primary therapeutic targets of the indole alkaloid this compound are the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby terminating its action. Inhibition of AChE and BChE leads to an increase in the concentration and duration of action of acetylcholine, which is beneficial in conditions where cholinergic neurotransmission is impaired.

Quantitative Data for Cholinesterase Inhibition

| Fraction/Compound | Target Enzyme | IC50 Value (µg/mL) |

| T. catharinensis Fraction C3 (containing 16-epi-affinine) | Acetylcholinesterase (AChE) | 7.71[1][2] |

| T. catharinensis Fraction C4 (containing 16-epi-affinine) | Acetylcholinesterase (AChE) | 8.34[1][2] |

Note: These values are for fractions and not purified this compound. Further studies are required to determine the precise inhibitory potency of the pure compound.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The following protocol, based on the widely used Ellman's method, can be employed to determine the AChE and BChE inhibitory activity of this compound.

Materials:

-

Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

-

This compound (test compound)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

96-well microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.

-

Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then in phosphate buffer.

-

-

Assay:

-

In a 96-well plate, add 25 µL of each concentration of the this compound solution.

-

Add 50 µL of the enzyme solution to each well.

-

Add 125 µL of the DTNB solution to each well.

-

Incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

-

Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Absorbance - Sample Absorbance) / Control Absorbance] x 100.

-

The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Signaling Pathway Diagram: Cholinergic Neurotransmission

Affinin: The Alkamide - A Multi-Target Analgesic

Affinin, an N-isobutylamide alkamide from Heliopsis longipes, exhibits significant analgesic properties through its interaction with multiple therapeutic targets. Its complex pharmacology suggests potential applications in the management of pain, particularly inflammatory and neuropathic pain.

Therapeutic Targets and Mechanisms of Action

The analgesic effects of the alkamide affinin are attributed to its modulation of several key signaling pathways:

-

GABAergic System: Affinin has been shown to evoke the release of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3] This action likely contributes to its analgesic and central nervous system depressant effects.

-

TRPV1 Channels: Affinin acts as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor involved in the sensation of pain and heat.[4][5] Activation of TRPV1 on nociceptive neurons can lead to an initial sensation of pain followed by a period of desensitization, resulting in analgesia.

-

Opioidergic and Serotonergic Systems: The antinociceptive effects of affinin are also linked to the activation of opioidergic and serotonergic pathways, which are critical endogenous pain control systems.[6]

-

Nitric Oxide/cGMP Pathway: Affinin has been demonstrated to induce vasodilation through a mechanism involving the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway.[7] This pathway is also implicated in neuromodulation and pain signaling.

Quantitative Data for Multi-Target Activity

| Target/Activity | Measurement | Value/Effect |

| GABA Release | Concentration for Evoked Release | 1 x 10-4 M[3][6] |

| TRPV1 Channel Activation | Antagonism of Antinociceptive Effect | Antagonized by capsazepine[4] |

Note: Further research is needed to establish specific EC50 values for TRPV1 activation and binding affinities for opioid and serotonin (B10506) receptors.

Experimental Protocols

This protocol describes a method to measure GABA release from brain slices, which can be adapted to quantify the effect of affinin.

Materials:

-

Mouse brain slices (e.g., from the temporal cortex)

-

Artificial cerebrospinal fluid (aCSF)

-

Affinin solution

-

High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection

-

Derivatization reagent (e.g., o-phthalaldehyde (B127526)/sulfite)

Procedure:

-

Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region.

-

Superfusion: Place the slices in a superfusion chamber and perfuse with oxygenated aCSF.

-

Sample Collection: Collect baseline perfusate samples.

-

Stimulation: Apply a depolarizing stimulus (e.g., high potassium aCSF or electrical stimulation) in the presence and absence of affinin.

-

GABA Quantification:

-

Data Analysis: Compare the amount of GABA released in the presence of affinin to the control conditions.

This protocol utilizes a fluorescent calcium indicator to measure the activation of TRPV1 channels in cultured cells.

Materials:

-

HEK-293 cells transiently or stably expressing TRPV1

-

Fluo-4 AM or Fura-2 AM calcium indicator

-

Physiological saline solution

-

Affinin solution

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Loading:

-

Imaging:

-

Mount the coverslip on a fluorescence microscope or place the plate in a plate reader.

-

Record baseline fluorescence.

-

-

Stimulation:

-

Apply different concentrations of affinin to the cells.

-

Continuously record the changes in intracellular calcium concentration as indicated by the change in fluorescence intensity.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity over baseline.

-

Generate a dose-response curve and calculate the EC50 value for affinin-induced TRPV1 activation.

-

The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite (B80452).

Materials:

-

Cell culture supernatant or other biological samples

-

Griess reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

96-well microplate reader

Procedure:

-

Sample Preparation: Collect the biological samples to be assayed.

-

Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite standard.

-

Assay:

-

Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

A competitive enzyme immunoassay can be used to quantify the levels of cGMP in biological samples.

Materials:

-

Cell lysates or other biological samples

-

cGMP EIA kit (commercially available)

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare samples according to the EIA kit protocol, which may involve cell lysis and acetylation for increased sensitivity.[19][20][21][22][23]

-

Assay: Follow the specific instructions of the commercial cGMP EIA kit, which typically involves a competitive binding reaction between the cGMP in the sample and a labeled cGMP conjugate for a limited number of antibody binding sites.

-

Measurement: Measure the absorbance or fluorescence according to the kit's detection method.

-

Data Analysis: Calculate the cGMP concentration in the samples based on the standard curve provided with the kit.

Signaling Pathway Diagrams

Conclusion

Both the indole alkaloid this compound and the alkamide affinin present compelling, yet distinct, therapeutic opportunities. This compound's potential as a cholinesterase inhibitor warrants further investigation for the treatment of neurodegenerative diseases. The multi-target profile of the alkamide affinin, involving key pain and inflammation pathways, positions it as a promising candidate for the development of novel analgesics. This guide provides a foundational framework of their known targets and methodologies to standardize and advance future research in these areas. The detailed protocols and compiled data are intended to serve as a valuable resource for the scientific community to unlock the full therapeutic potential of these natural compounds.

References

- 1. Chemical Constituents Antioxidant and Anticholinesterasic Activity of Tabernaemontana catharinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analgesic activity of affinin, an alkamide from Heliopsis longipes (Compositae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antinociceptive effect of natural and synthetic alkamides involves TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Affinin, Isolated from Heliopsis longipes, Induces an Antihypertensive Effect That Involves CB1 Cannabinoid Receptors and TRPA1 and TRPV1 Channel Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The measurement of the release of endogenous GABA from rat brain slices by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Local Ca2+ signals couple activation of TRPV1 and ANO1 sensory ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. resources.rndsystems.com [resources.rndsystems.com]

- 16. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. d3.cytivalifesciences.com [d3.cytivalifesciences.com]